Acridine Orange Base

Cell Viability Assay Hematopoietic Progenitor Cell Engineering Flow Cytometry QC

Acridine Orange Base, registered under CAS 17251-70-6 as [6-(dimethylamino)acridin-3-yl]-dimethylazanium (conjugate monoacid; C₁₇H₂₀N₃⁺, MW 266.36), is the protonated, biologically active form of 3,6-Bis(dimethylamino)acridine. This cell-permeable aminoacridine fluorochrome exhibits signature metachromatic fluorescence: green emission (λex 502 nm / λem 525 nm) upon intercalation into double-stranded DNA, and red emission (λex 460 nm / λem 650 nm) upon electrostatic binding to single-stranded RNA or denatured DNA.

Molecular Formula C17H19N3
Molecular Weight 265.35 g/mol
CAS No. 17251-70-6
Cat. No. B100579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine Orange Base
CAS17251-70-6
Molecular FormulaC17H19N3
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C
InChIInChI=1S/C17H19N3/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14/h5-11H,1-4H3
InChIKeyDPKHZNPWBDQZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Acridine Orange Base (CAS 17251-70-6) — Chemical Identity, Metachromatic Properties, and Procurement Specifications


Acridine Orange Base, registered under CAS 17251-70-6 as [6-(dimethylamino)acridin-3-yl]-dimethylazanium (conjugate monoacid; C₁₇H₂₀N₃⁺, MW 266.36), is the protonated, biologically active form of 3,6-Bis(dimethylamino)acridine . This cell-permeable aminoacridine fluorochrome exhibits signature metachromatic fluorescence: green emission (λex 502 nm / λem 525 nm) upon intercalation into double-stranded DNA, and red emission (λex 460 nm / λem 650 nm) upon electrostatic binding to single-stranded RNA or denatured DNA . Under acidic conditions within lysosomes and autophagosomes, protonated AO emits orange fluorescence (λex 475 nm / λem 590 nm), enabling ratiometric pH sensing in living cells . Commercial preparations of the base form typically contain ≥75% dye content, with extinction coefficients ≥35,000 M⁻¹cm⁻¹ at 486–492 nm and ≥14,000 M⁻¹cm⁻¹ at 227–233 nm, and exhibit limited aqueous solubility (~1 mg/mL in PBS, pH 7.2) .

Why Substituting Acridine Orange Base (CAS 17251-70-6) with Generic Acridine Dyes or Salts Compromises Experimental Reproducibility


Acridine Orange Base (CAS 17251-70-6) is frequently conflated with its hydrochloride salt (CAS 65-61-2) or with structurally related acridine dyes (Acriflavine, Acridine Yellow, Proflavine), yet interchange can introduce systematic errors. The base form exhibits markedly lower aqueous solubility (~1 mg/mL in PBS, pH 7.2) compared to the hydrochloride salt (≥10–30 mg/mL), directly affecting stock solution preparation and final working concentrations in live-cell imaging protocols . More critically, the dual-emission metachromatic property — enabling single-step, color-resolved quantification of DNA (green, ~525 nm) and RNA (red, ~650 nm) — is absent in single-emission nucleic acid dyes such as DAPI (λem ~461 nm), Hoechst 33258 (λem ~461 nm), and SYBR Green I (λem ~520 nm), which require sequential staining or multi-laser cytometry for equivalent nucleic acid discrimination . Even among acridine congeners, Acridine Yellow lacks the red-shifted RNA emission band, and Acriflavine produces weaker fluorescence intensity, reducing sensitivity for small-cell enumeration [1]. The quantitative consequences of these functional distinctions are substantiated by the comparative evidence in Section 3.

Quantitative Head-to-Head Evidence: Where Acridine Orange Base (CAS 17251-70-6) Demonstrates Measurable Differentiation from Analogs


Viability Assay Linearity: AO/PI Outperforms Trypan Blue by 4.4 Percentage Points in Regression Coefficient (r² = 0.9921 vs. 0.9584)

In a direct head-to-head fluorometric comparison, the acridine orange/propidium iodide (AO/PI) dual-staining method demonstrated a coefficient of regression (r²) of 0.9921 for measured vs. predicted viability across 0–100% viable cell mixtures, with the regression line falling within the 95% confidence interval. In contrast, the trypan blue (TB) exclusion method achieved r² = 0.9584, with the regression line almost entirely outside the 95% CI, and TB systematically overestimated viability below the 50% level. Furthermore, colony-forming unit–granulocyte/macrophage (CFU-GM) frequency, a functional correlate of engraftment potential, correlated more strongly with AO/PI-measured viability (r² = 0.979) than with TB-measured viability (r² = 0.930) [1].

Cell Viability Assay Hematopoietic Progenitor Cell Engineering Flow Cytometry QC

Viability Staining Temporal Consistency: AO/PI Provides Instantaneous Readout While AO/DAPI Shows 0–24% Viability Overestimation with Ongoing Staining Kinetics

A rigorous method-comparison study using the Cellaca MX high-throughput cell counter on Jurkat cells revealed that the AO/DAPI method reported viabilities 0–24% higher than AO/PI, with the discrepancy dependent on both the cell dying process (larger differences in naturally-dying vs. heat-killed cells) and initial viability level (larger differences at low viability). Time-course analysis over 30 minutes demonstrated that AO/DAPI staining produced increasing dead-cell counts and progressively decreasing viability, indicating an ongoing staining process, whereas AO/PI yielded stable cell counts and viability measurements throughout the entire observation window [1].

Cell and Gene Therapy QC High-Throughput Cell Counting Dual-Fluorescence Viability Method Validation

Intracellular pH Sensing Range: Acridine Orange Covers pH 4.0–7.4, Whereas Neutral Red Is Non-Responsive Above pH 6.0

In a comparative analytical study evaluating dyes for whole-cell biosensor applications, Acridine Orange (AO) exhibited a linear fluorescence response across the entire physiologically relevant pH range of 4.0 to 7.4. Neutral Red (NR), by contrast, showed effective pH sensitivity only between pH 4.0 and 6.0, with no measurable response between pH 6.0 and 7.4. Additionally, NR — unlike AO — was demonstrated to act as a protonophore, uncoupling mitochondrial respiration and directly perturbing the very pH gradients it is intended to measure. These two independent lines of evidence — broader operational pH window and absence of protonophoric interference — establish AO as the preferential probe for acidic vesicle pH measurement in living cells [1].

Environmental Biosensors Lysosomal pH Monitoring Toxicity Screening

Bacterial Enumeration Sensitivity: DAPI Detects Only 90 ± 11% of AO-Positive Bacteria and Underestimates Cell Volume by 52 ± 11%

In a comparative field study across a vertical profile in an oligo-mesotrophic freshwater lake, bacterioplankton samples were stained in parallel with Acridine Orange (AO) and DAPI. Epifluorescence direct counting revealed that only 90 ± 11% of AO-stained bacterial cells were detected with DAPI, representing a systematic 10% undercount. Furthermore, the mean cell volume of DAPI-stained bacteria was only 48 ± 11% of that measured in AO-stained preparations, indicating substantial size-dependent detection bias. The observed discrepancies in abundance and biovolume correlated inversely with community DNA synthesis rates (measured via [³H]thymidine incorporation), suggesting that DAPI systematically misses smaller, slower-growing cells that AO reliably detects [1].

Aquatic Microbiology Bacterioplankton Enumeration Epifluorescence Microscopy

Acidic Vesicle Tracking: Acridine Orange Resolves Intra-Vesicular pH Differences Undetectable by LysoTracker Red or Quinacrine

A systematic evaluation of three fluorescent acidic vesicle tracers under confocal imaging conditions demonstrated that Acridine Orange uniquely enables discrimination of acidic vesicles with differing internal pH values — a capability neither LysoTracker Red DND-99 nor quinacrine could match. However, this pH-resolving power comes with a documented trade-off: AO exhibits appreciable phototoxicity and can induce 'spectacular bursts' of dye-loaded vesicles under prolonged illumination. LysoTracker Red is less phototoxic but suffers rapid photobleaching that restricts its utility to short acquisition sequences. Quinacrine, while least phototoxic and most suitable for multi-hour time-lapse imaging, lacks pH-discrimination capability [1]. The resulting selection framework is tripartite: AO for single-timepoint pH-resolved imaging; LysoTracker Red for short, low-light sequences; quinacrine for long-term tracking where pH resolution is not required.

Autophagy Imaging Lysosomal Biology Live-Cell Confocal Microscopy

Definitive Application Scenarios for Acridine Orange Base (CAS 17251-70-6) Based on Quantitative Comparative Evidence


GMP Cell Therapy Viability Release Testing: AO/PI Dual-Fluorescence Method as Superior Alternative to Trypan Blue

Based on the demonstrated regression linearity advantage (AO/PI r² = 0.9921 vs. TB r² = 0.9584) and stronger CFU-GM engraftment correlation (r² = 0.979 vs. 0.930) [1], and the temporal consistency of AO/PI vs. AO/DAPI (stable readout within 30 min vs. up to 24% viability overestimation) [2], the AO/PI dual-fluorescence method is the evidence-supported choice for QC release testing of hematopoietic progenitor cells and CAR-T products. Procurement of Acridine Orange Base (CAS 17251-70-6) as the base form allows flexible formulation in DMSO stock solutions, which can be diluted into aqueous PI-containing buffers at the point of use, avoiding the pre-formulated kit limitations of the hydrochloride salt.

Simultaneous DNA/RNA Content Analysis by Single-Laser Flow Cytometry for Cell Cycle and Translational Research

The unique dual-emission metachromatic property of Acridine Orange Base — green (525 nm) for dsDNA and red (650 nm) for ssRNA — enables simultaneous, color-resolved quantification of DNA and RNA from a single 488 nm laser excitation [1]. This capability eliminates the need for sequential staining with separate DNA- and RNA-specific dyes (e.g., PI for DNA plus Pyronin Y for RNA) and is the mechanistic basis for the widely cited Darzynkiewicz method for cell cycle-phase discrimination (G₀ vs. G₁ vs. S vs. G₂M) in flow cytometry. This application is irreplaceable by single-emission dyes such as DAPI, Hoechst, or SYBR Green I, which cannot resolve DNA from RNA in a single readout [2].

Environmental Whole-Cell Biosensor Development for Contaminant Toxicity Screening in Water Samples

The 3.4-unit operational pH range of Acridine Orange (pH 4.0–7.4), which fully covers the physiological pH range of eukaryotic acidic organelles, and its lack of protonophoric activity directly contrast with Neutral Red's truncated pH 4.0–6.0 range and mitochondrial uncoupling interference [1]. These validated analytical advantages make AO the preferential probe for whole-cell biosensors designed to detect sublethal toxicant exposure through lysosomal pH perturbation, as recommended by the comparative study of Manente et al. (2008). The base form (CAS 17251-70-6) is preferred for biosensor development because its controlled solubility profile enables precise loading into sensor organisms without osmotic shock.

High-Sensitivity Bacterial Enumeration and Biomass Estimation for Aquatic Microbial Ecology

In aquatic microbiology, the systematic undercount (10%) and cell volume underestimation (52%) associated with DAPI staining relative to Acridine Orange [1] carry significant consequences for carbon budget calculations in limnology and oceanography, where bacterial biomass is a key parameter. AO-based direct counting provides the more inclusive and accurate enumeration, especially in oligotrophic waters where small, slow-growing cells predominate. Acridine Orange Base is particularly suited for this application because its lower aqueous solubility relative to the hydrochloride salt reduces background fluorescence in humic-rich freshwater samples — a known limitation of the more soluble salt form in environmental matrices [2].

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